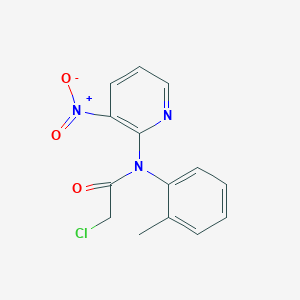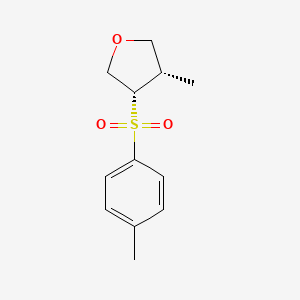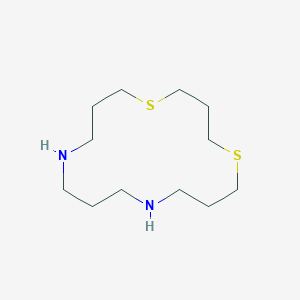
1,5-Dithia-9,13-diazacyclohexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dithia-9,13-diazacyclohexadecane is a macrocyclic compound with the molecular formula C12H26N2S2. This compound is characterized by its unique structure, which includes two sulfur atoms and two nitrogen atoms within a 16-membered ring. The presence of these heteroatoms imparts distinct chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1,5-Dithia-9,13-diazacyclohexadecane typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common synthetic route includes the reaction of diamines with dithiols under specific conditions to form the macrocyclic ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
1,5-Dithia-9,13-diazacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can convert sulfoxides back to sulfides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms typically results in the formation of sulfoxides or sulfones .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1,5-Dithia-9,13-diazacyclohexadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen and sulfur atoms in the macrocycle act as donor sites, coordinating with metal ions to form stable chelates. These metal complexes can then participate in various chemical and biological processes, depending on the nature of the metal ion and the specific application .
Comparison with Similar Compounds
1,5-Dithia-9,13-diazacyclohexadecane can be compared with other similar macrocyclic compounds, such as:
1,4,8,11-Tetraazacyclotetradecane: This compound contains four nitrogen atoms within a 14-membered ring and is known for its strong complexation with metal ions.
1,7-Dithia-4,11-diazacyclotetradecane: Similar to this compound, this compound contains both sulfur and nitrogen atoms but within a 14-membered ring.
2,5-Dioxa-8,11,14-triaza-1,6(1,2)-dibenzenacyclopentadecaphane: This compound includes oxygen, nitrogen, and sulfur atoms within a larger macrocyclic structure.
The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms within a 16-membered ring, which imparts distinct chemical properties and reactivity compared to other macrocycles .
Properties
CAS No. |
88439-32-1 |
|---|---|
Molecular Formula |
C12H26N2S2 |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
1,5-dithia-9,13-diazacyclohexadecane |
InChI |
InChI=1S/C12H26N2S2/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h13-14H,1-12H2 |
InChI Key |
HPOIYEQILRNVHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCCSCCCSCCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14380893.png)
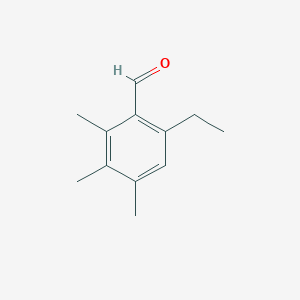
![4-[4-(Methanesulfonyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14380898.png)
![N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14380902.png)
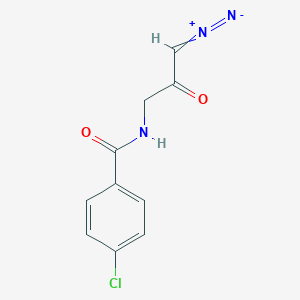
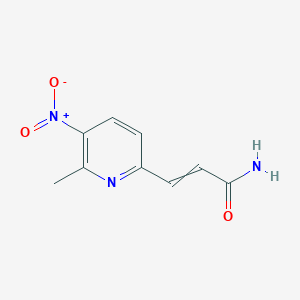
![N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide](/img/structure/B14380915.png)
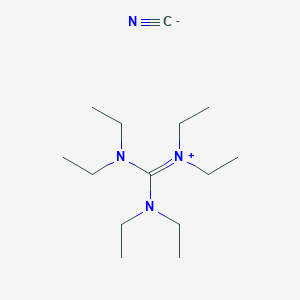
silane](/img/structure/B14380923.png)
![4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid](/img/structure/B14380925.png)
![4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14380930.png)
![3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole](/img/structure/B14380947.png)
